molecular formula C7H9N3O B1286641 6-amino-N-methylpyridine-3-carboxamide CAS No. 94924-86-4

6-amino-N-methylpyridine-3-carboxamide

Cat. No.: B1286641
CAS No.: 94924-86-4
M. Wt: 151.17 g/mol
InChI Key: LFADRQCVDIWFMD-UHFFFAOYSA-N
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Description

6-amino-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C7H9N3O. It is also known as 6-amino-N-methylnicotinamide. This compound is a derivative of nicotinamide and features an amino group at the 6th position and a methyl group attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-methylpyridine-3-carboxamide typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has shown that derivatives of 6-amino-N-methylpyridine-3-carboxamide exhibit promising anticancer properties. A study synthesized a series of aminopyridinecarboxamide-based inhibitors, which were tested against human recombinant IKK-2 and IL-1β stimulated synovial fibroblasts. The results indicated that these compounds could effectively inhibit cell proliferation in various cancer cell lines, demonstrating their potential as therapeutic agents in cancer treatment .

2. Anti-inflammatory Properties

In addition to anticancer effects, compounds similar to this compound have been studied for their anti-inflammatory capabilities. The structure-activity relationship of these compounds has been explored, revealing that modifications to the pyridine ring can enhance their efficacy against inflammatory responses .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted the effectiveness of aminopyridine derivatives against various bacterial strains, suggesting that this compound could be a lead compound for developing new antibacterial agents .

Agricultural Chemistry Applications

1. Plant Growth Regulators

Research indicates that derivatives of this compound can serve as plant growth regulators. These compounds have been shown to influence growth patterns, enhance flowering, and improve resistance to environmental stressors in several plant species .

2. Herbicides

The potential use of this compound as an herbicide has also been explored. Studies suggest that modifications to the carboxamide group can lead to increased herbicidal activity, making it a candidate for developing environmentally friendly weed control solutions .

Materials Science Applications

1. Supramolecular Chemistry

In materials science, this compound has been utilized in the formation of supramolecular structures. Research demonstrated the successful cocrystallization of this compound with various carboxylic acids, leading to the formation of novel supramolecular adducts with unique properties . These materials could have applications in drug delivery systems and nanotechnology.

2. Synthesis of Functional Materials

The compound is also involved in synthesizing functional materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions has been leveraged to create materials suitable for electronic devices and sensors .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Anti-inflammatory agents
Antimicrobial agents
Agricultural ChemistryPlant growth regulators
Herbicides
Materials ScienceSupramolecular structures
Synthesis of functional materials

Mechanism of Action

The mechanism of action of 6-amino-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-3-carboxamide: Similar structure but lacks the amino group at the 6th position.

    6-Amino-3-pyridinecarbonitrile: Similar structure but contains a nitrile group instead of the carboxamide group.

Uniqueness

6-amino-N-methylpyridine-3-carboxamide is unique due to the presence of both an amino group and a methylated carboxamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

6-Amino-N-methylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O, featuring a pyridine ring with an amino group at the 6-position and a carboxamide group at the 3-position. This unique configuration allows for various interactions with biological targets, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds that aim to modulate metabolic pathways.
  • Receptor Modulation : The carboxamide group interacts with receptor sites, influencing their function and leading to various biological effects. This interaction can affect signal transduction pathways within cells .

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxamides, including this compound, exhibit notable antimicrobial properties. In a study evaluating various pyridine derivatives, compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against different bacterial strains .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including cisplatin-resistant ovarian cancer cells. The compound exhibited promising IC50 values, indicating its potential as a lead compound in drug development for cancer therapy .

Case Studies and Research Findings

  • Urease Inhibition : A study on pyridine carboxamide derivatives reported that certain compounds exhibited strong urease inhibition, which is essential for treating conditions like urinary tract infections. The most potent inhibitor identified had an IC50 value of 1.07 µM .
  • Antimicrobial Efficacy : Another research highlighted the antibacterial activity of similar compounds against E. coli and Staphylococcus aureus, with MIC values indicating effective inhibition .
  • Structure-Activity Relationship (SAR) : The SAR studies of pyridine derivatives revealed that modifications to the substituents significantly impacted their biological activities. For instance, the presence of electron-withdrawing groups enhanced the inhibitory potential against specific enzymes like urease .

Comparative Analysis

The following table summarizes the biological activities and structural features of selected compounds related to this compound:

Compound NameStructural FeaturesNotable Activities
This compoundAmino at position 6, carboxamide at 3Enzyme inhibition, anticancer activity
6-Methylpyridine-3-carboxamideMethyl substitution at position 6Moderate antibacterial activity
6-Amino-3-pyridinecarbonitrileNitrile instead of carboxamidePotential anticancer properties
6-Amino-N-benzyl-N-methylpyridine-3-carboxamideBenzyl substitutionEnhanced receptor interaction

Properties

IUPAC Name

6-amino-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFADRQCVDIWFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94924-86-4
Record name 6-amino-N-methylpyridine-3-carboxamide
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